molecular formula C20H23BrN2O3S B3663064 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide

Cat. No.: B3663064
M. Wt: 451.4 g/mol
InChI Key: CSLKXXCHOUSCNR-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide is a complex organic compound that features a sulfonyl group attached to a bromophenyl ring, a cyclohexyl group, and a phenylglycinamide moiety

Future Directions

The future research on this compound could focus on its synthesis, characterization, and potential applications. It could be interesting to study its reactivity, stability, and possible biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-bromophenylamine using a sulfonyl chloride reagent under basic conditions.

    Coupling with Cyclohexylamine: The bromophenyl sulfonyl intermediate is then reacted with cyclohexylamine to form the N2-cyclohexyl derivative.

    Formation of the Glycinamide Moiety: The final step involves the coupling of the N2-cyclohexyl derivative with phenylglycinamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The bromine atom in the bromophenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide is unique due to its combination of a cyclohexyl group and a phenylglycinamide moiety, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c21-16-11-13-19(14-12-16)27(25,26)23(18-9-5-2-6-10-18)15-20(24)22-17-7-3-1-4-8-17/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLKXXCHOUSCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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